1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo-pyrimidine core, substituted with various functional groups such as chloro, fluoro, and ethylbenzyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps:
Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene.
Formation of the Triazolo-Pyrimidine Core: The triazolo-pyrimidine core is formed by reacting the thieno ring with appropriate reagents such as hydrazine and formamide under controlled conditions.
Substitution Reactions: The chloro and fluoro substituents are introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas.
Thioether Formation: The thioether linkage is formed by reacting the intermediate compound with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as sodium hydride.
Final Substitution: The ethylbenzyl group is introduced through a nucleophilic substitution reaction using 4-ethylbenzyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with replaced chloro or fluoro groups.
Scientific Research Applications
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: It is used as a probe to study biological pathways and molecular targets, including enzymes and receptors.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **1-((2-chloro-4-fluorobenzyl)thio)-4-(4-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- **1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- **1-((2-chloro-4-fluorobenzyl)thio)-4-(4-tert-butylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Uniqueness
1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific combination of functional groups and its structural configuration. The presence of both chloro and fluoro substituents, along with the ethylbenzyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features contribute to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C23H18ClFN4OS2 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H18ClFN4OS2/c1-2-14-3-5-15(6-4-14)12-28-21(30)20-19(9-10-31-20)29-22(28)26-27-23(29)32-13-16-7-8-17(25)11-18(16)24/h3-11H,2,12-13H2,1H3 |
InChI Key |
YQZGCCOQMWHMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl |
Origin of Product |
United States |
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